molecular formula C20H16N4O2 B6476931 N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)quinoxaline-2-carboxamide CAS No. 1286732-40-8

N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)quinoxaline-2-carboxamide

Cat. No.: B6476931
CAS No.: 1286732-40-8
M. Wt: 344.4 g/mol
InChI Key: NLPFBIDJGYYUGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxaline derivatives involves various methods of synthetic strategies . One common method is the reaction of o-phenylenediamine with oxalic acid to give 1,4-dihydro quinoxaline-2,3-dione, which can then be reacted with other compounds .


Molecular Structure Analysis

Quinoxaline is a nitrogen-containing heterocyclic compound . It is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The specific structure of “N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)quinoxaline-2-carboxamide” contributes to its unique properties and applications.


Chemical Reactions Analysis

Quinoxaline derivatives undergo various chemical reactions . These include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions . The specific reactions of “this compound” would depend on the conditions and reagents used.

Scientific Research Applications

N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)quinoxaline-2-carboxamide has been used in a variety of scientific research applications, including the study of cell cycle regulation, cancer cell proliferation, and the regulation of gene expression. It has also been used to study the role of DHFR in the regulation of protein synthesis, and its potential as an inhibitor of bacterial growth has been explored. Additionally, this compound has been used to study the effects of various drugs on the activity of DHFR.

Advantages and Limitations for Lab Experiments

The use of N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)quinoxaline-2-carboxamide in laboratory experiments has several advantages. It is relatively easy to synthesize, and the reaction is generally mild and can be conducted at room temperature. Additionally, it is a potent inhibitor of DHFR, making it useful for studying the effects of various drugs on the enzyme. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and its stability can be affected by pH and temperature.

Future Directions

Despite its potential, the use of N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)quinoxaline-2-carboxamide in scientific research is still in its early stages. There are a number of potential future directions for its use, including the development of more efficient synthesis methods, the exploration of its potential as an inhibitor of other enzymes, and the study of its effects on other biochemical and physiological processes. Additionally, its potential for use in drug development and other medical applications should be further explored.

Synthesis Methods

The synthesis of N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)quinoxaline-2-carboxamide is relatively straightforward and can be achieved through a variety of methods. One of the most common methods involves the reaction of 3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl chloride with quinoxaline-2-carboxamide. This reaction is typically conducted in a basic aqueous solution at room temperature, and the product is isolated by precipitation.

Properties

IUPAC Name

N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-11-12(2)19(25)24-17-9-13(7-8-14(11)17)22-20(26)18-10-21-15-5-3-4-6-16(15)23-18/h3-10H,1-2H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPFBIDJGYYUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=C1C=CC(=C2)NC(=O)C3=NC4=CC=CC=C4N=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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